

basic properties of 3-hydroxyaspartic acid

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Compound of Interest

Compound Name: **3-Hydroxyaspartic acid**

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An In-Depth Technical Guide to the Core Properties of **3-Hydroxyaspartic Acid**

Introduction

3-Hydroxyaspartic acid (Hya), also known as beta-hydroxyaspartic acid, is a non-proteinogenic amino acid derived from the hydroxylation of aspartic acid at the C3 position.[\[1\]](#) While not one of the canonical 20 amino acids involved in protein synthesis, it holds significant interest for researchers in biochemistry, neuroscience, and drug development. Its presence as a post-translational modification in critical proteins and its potent pharmacological activity as a glutamate transporter inhibitor underscore its importance. This guide provides a comprehensive overview of its fundamental chemical, biological, and experimental properties, tailored for scientific professionals.

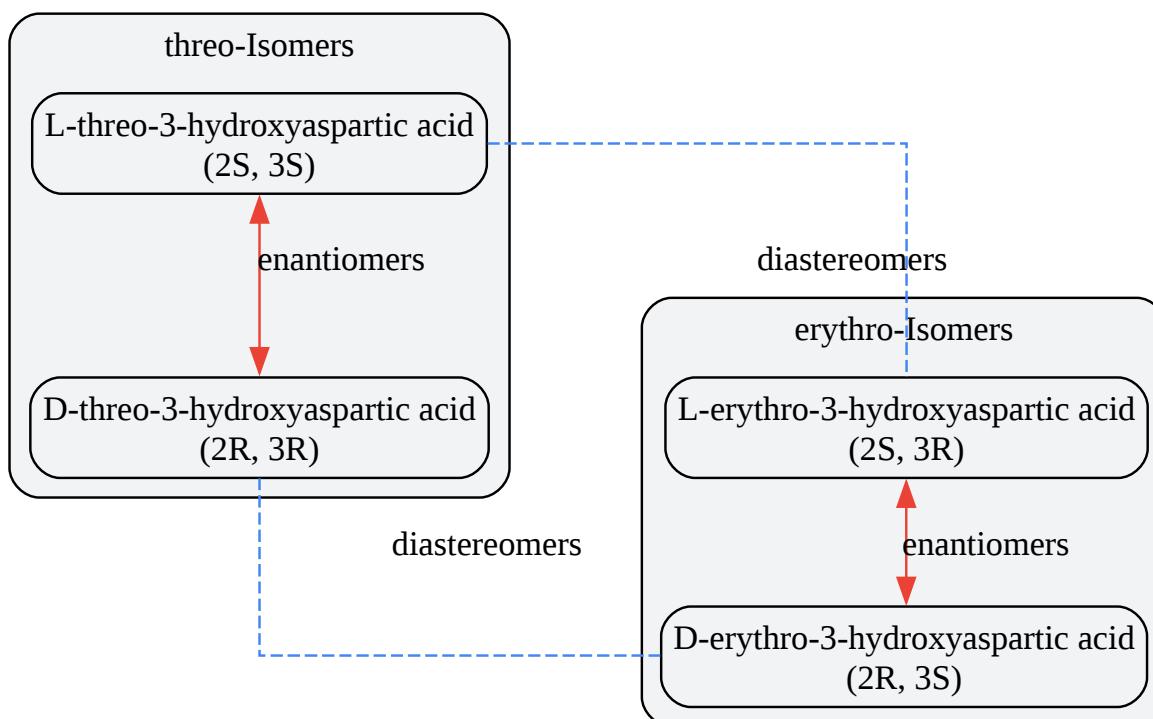
Chemical Structure and Physicochemical Properties

The defining structural feature of **3-hydroxyaspartic acid** is the presence of two chiral centers at the C2 (alpha) and C3 (beta) carbons. This stereochemistry gives rise to four distinct stereoisomers, grouped into two pairs of enantiomers: the threo and erythro diastereomers.[\[1\]](#) [\[2\]](#)

- **L-threo-3-hydroxyaspartic acid** ((2S,3S)-form)
- **d-threo-3-hydroxyaspartic acid** ((2R,3R)-form)
- **L-erythro-3-hydroxyaspartic acid** ((2S,3R)-form)

- d-erythro-3-hydroxyaspartic acid ((2R,3S)-form)

The specific stereoisomer dictates the molecule's biological activity and natural occurrence. For instance, the L-threo isomer is a potent inhibitor of excitatory amino acid transporters (EAATs).



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Caption: Stereoisomers of **3-hydroxyaspartic acid**.

Physicochemical Data Summary

The fundamental properties of **3-hydroxyaspartic acid** are summarized below. These values are critical for experimental design, including buffer preparation, dosage calculations, and analytical method development.

Property	Value	Source
Chemical Formula	C ₄ H ₇ NO ₅	[1] [3]
Molar Mass	149.10 g/mol	[4] [5]
IUPAC Name	2-amino-3-hydroxybutanedioic acid	[6]
XLogP3-AA	-4.4	[4] [5]
Hydrogen Bond Donor Count	4	[5]
Hydrogen Bond Acceptor Count	6	[5]
Rotatable Bond Count	3	[5]
Topological Polar Surface Area	121 Å ²	[4] [5]
Solubility (Water)	2.22e+004 mg/L (estimated)	[7]
Boiling Point	368-369 °C (estimated)	[7]

Biological Significance and Natural Occurrence

3-Hydroxyaspartic acid is not merely a synthetic curiosity; it is found in nature and participates in key biological processes.

Natural Occurrence

- Microbial Synthesis: L-threo-**3-hydroxyaspartic acid** has been identified in the fermentation broths of microorganisms such as *Arthrinium phaeospermum* and *Streptomyces* sp.[\[2\]](#)
- Siderophores: The D-threo isomer is a constituent of ornibactins, a class of siderophores produced by bacteria like *Pseudomonas* to chelate iron.[\[1\]](#)
- Plants: The compound has been reported in plants, including *Garcinia mangostana* and *Astragalus sinicus*.[\[6\]](#)
- Metabolite: It is a known metabolite in *Saccharomyces cerevisiae* (yeast).[\[8\]](#)

Role in Protein Structure and Function

The hydroxylated residue of aspartate (Hya) can be incorporated into proteins via post-translational modification. It is found in Epidermal Growth Factor (EGF-like) domains of certain proteins, such as the vitamin K-dependent coagulation factors like Protein C.[\[1\]](#)[\[3\]](#) This modification is crucial for calcium binding and the proper folding and function of these proteins.[\[9\]](#)

Pharmacological Activity: EAAT Inhibition

Perhaps the most significant role of **3-hydroxyaspartic acid** in a research context is its function as an inhibitor of Excitatory Amino Acid Transporters (EAATs). These transporters are responsible for clearing glutamate from the synaptic cleft, a critical process for preventing excitotoxicity and maintaining normal neuronal signaling.

L-threo-**3-hydroxyaspartic acid** is a potent, competitive inhibitor of EAATs 1-4. This property makes it an invaluable tool in neuroscience to study the consequences of impaired glutamate uptake in models of neurological and neurodegenerative diseases.[\[10\]](#)

Transporter Subtype	Inhibition Constant (Ki)
Human EAAT1	11 μ M
Human EAAT2	19 μ M
Human EAAT3	14 μ M

Data sourced from uptake assays in HEK293 cells.

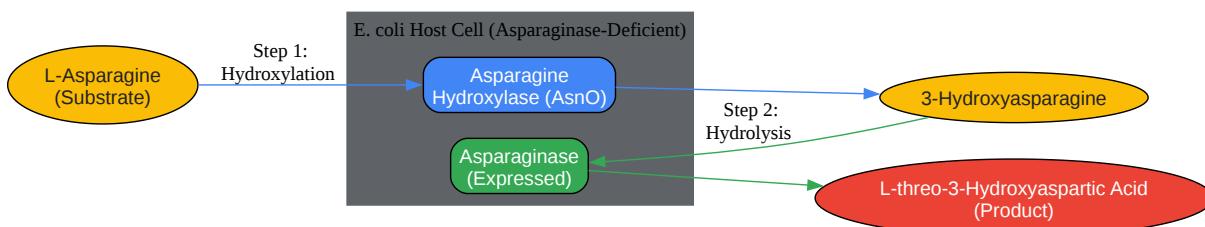
Synthesis and Experimental Protocols

The generation of optically pure stereoisomers of **3-hydroxyaspartic acid** is a significant challenge. While chemical methods exist, they often lack stereoselectivity.[\[2\]](#) Biotechnological approaches represent a more efficient and precise alternative.

Biocatalytic Synthesis of L-threo-3-Hydroxyaspartic Acid

A highly effective method involves a one-pot, two-step enzymatic reaction using whole-cell biocatalysts.^{[2][11]} This process offers exceptional yield (>90%) and complete stereoselectivity, avoiding the formation of other isomers.^[2]

Causality of the Workflow: The direct hydroxylation of L-aspartic acid is inefficient.^[2] Therefore, a two-step pathway is employed. First, L-asparagine is hydroxylated by asparagine hydroxylase (AsnO), a stable and efficient enzyme. The resulting 3-hydroxyasparagine is then hydrolyzed by asparaginase to produce the final product, L-threo-3-hydroxyaspartic acid. Using an asparaginase-deficient *E. coli* host prevents the degradation of the starting material, dramatically increasing the yield.^[11]



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Caption: One-pot biocatalytic synthesis of L-THA.

Protocol: Whole-Cell Bioconversion

This protocol is adapted from the methodology for efficient L-THA production.^{[2][11]}

- Strain Preparation: Culture an asparaginase-deficient *E. coli* strain expressing the asparagine hydroxylase (asnO) gene, for instance, under a T7 promoter system.
- Reaction Mixture Preparation: In a suitable buffer (e.g., 100 mM potassium phosphate, pH 6.5), combine the following components:
 - L-asparagine (starting substrate)

- 2-oxoglutarate (co-substrate for hydroxylase)
- FeSO₄ (cofactor for hydroxylase)
- L-ascorbic acid (to maintain iron in a reduced state)
- Initiation of Bioconversion: Add the prepared *E. coli* cells to the reaction mixture. Maintain the reaction at a controlled temperature (e.g., 25°C) with agitation.
- Monitoring: Periodically take aliquots from the reaction mixture. Analyze the samples using High-Performance Liquid Chromatography (HPLC) to monitor the consumption of L-asparagine and the formation of L-threo-**3-hydroxyaspartic acid**.
- Termination and Purification: Once the reaction reaches completion (indicated by the stabilization of product concentration), terminate the reaction. The product can be purified from the reaction mixture, for example, by recrystallization at an acidic pH (~2.0), where 3-hydroxyaspartate has lower solubility.[\[12\]](#)
- Validation: Confirm the identity and optical purity of the final product using analytical techniques such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.[\[12\]](#)[\[13\]](#)

Conclusion and Future Directions

3-Hydroxyaspartic acid is a multifaceted molecule whose importance transcends its simple structure. Its stereoisomers exhibit distinct and potent biological activities, making them indispensable tools for neuroscience research and promising scaffolds for drug discovery. The development of efficient, stereoselective biocatalytic synthesis routes has made optically pure isomers more accessible, paving the way for deeper investigations into their physiological roles and therapeutic potential. Future research will likely focus on leveraging these compounds to develop novel modulators of glutamate transport for the treatment of neurological disorders characterized by excitotoxicity and synaptic dysfunction.

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